3-Amino-2-bromo-5-methylpyridine

Catalog No.
S685602
CAS No.
34552-14-2
M.F
C6H7BrN2
M. Wt
187.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-bromo-5-methylpyridine

CAS Number

34552-14-2

Product Name

3-Amino-2-bromo-5-methylpyridine

IUPAC Name

2-bromo-5-methylpyridin-3-amine

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3

InChI Key

ODOCHVONAOTFEQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)Br)N

Canonical SMILES

CC1=CC(=C(N=C1)Br)N

Synthesis:

3-Amino-2-bromo-5-methylpyridine is a chemical compound that can be synthesized from various starting materials. One common method involves the reaction of 2-amino-5-methylaniline with bromine in the presence of a catalyst [].

Applications:

-Amino-2-bromo-5-methylpyridine is a versatile building block used in the synthesis of various other molecules with potential applications in scientific research, including:

  • Pharmaceuticals: As a precursor in the synthesis of potential drug candidates [].
  • Functional materials: As a component in the development of new materials with specific properties [].
  • Organic chemistry: As a reagent in various organic reactions for the modification of other molecules [].

3-Amino-2-bromo-5-methylpyridine is an organic compound with the molecular formula C₆H₇BrN₂. It features a pyridine ring substituted with an amino group and a bromine atom, making it a valuable intermediate in various chemical syntheses. The compound is characterized by its light yellow solid appearance and has a melting point of approximately 108-109 °C . Its CAS number is 34552-14-2, and it is recognized for its role in pharmaceutical applications and as a building block in organic synthesis.

Typical of amino and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols under suitable conditions.
  • Reduction Reactions: The amino group may be subjected to reduction, leading to various amine derivatives.
  • Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures, often utilized in the synthesis of pharmaceuticals.

The biological activity of 3-Amino-2-bromo-5-methylpyridine has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Potential Anticancer Activity: Preliminary studies suggest that the compound may inhibit the growth of specific cancer cell lines, although further research is needed to confirm these effects .

Its toxicity profile indicates that it can be harmful if ingested or if it comes into contact with skin, necessitating careful handling .

The synthesis of 3-Amino-2-bromo-5-methylpyridine typically involves multi-step reactions:

  • Bromination: The initial step often includes the bromination of 5-methylpyridine using bromine or hydrobromic acid in a suitable solvent.
  • Amination: Subsequently, the bromo derivative is treated with ammonia or an amine to introduce the amino group .

These methods allow for the production of high-purity compounds suitable for further chemical applications.

3-Amino-2-bromo-5-methylpyridine finds applications in several fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting infectious diseases and cancer.
  • Chemical Research: Utilized as a building block for synthesizing more complex organic molecules.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Several compounds share structural similarities with 3-Amino-2-bromo-5-methylpyridine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-2-chloro-5-methylpyridineC₆H₇ClN₂Contains chlorine instead of bromine; used similarly in pharmaceuticals.
4-Amino-2-bromo-5-methylpyridineC₆H₇BrN₂Substituted at the fourth position; exhibits different biological activities.
3-Amino-5-bromo-pyridineC₅H₅BrN₂Lacks the methyl group; simpler structure affecting reactivity.

Uniqueness

The uniqueness of 3-Amino-2-bromo-5-methylpyridine lies in its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological properties. This distinct arrangement allows it to serve as a versatile intermediate in organic synthesis while providing specific antimicrobial and potential anticancer activities not observed in other similar compounds.

XLogP3

1.6

Wikipedia

2-Bromo-5-methylpyridin-3-amine

Dates

Last modified: 08-15-2023

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